molecular formula C17H17NO3S B12622423 3-(4-Methylbenzene-1-sulfonyl)-1-phenyl-6-oxa-3-azabicyclo[3.1.0]hexane CAS No. 918954-57-1

3-(4-Methylbenzene-1-sulfonyl)-1-phenyl-6-oxa-3-azabicyclo[3.1.0]hexane

Cat. No.: B12622423
CAS No.: 918954-57-1
M. Wt: 315.4 g/mol
InChI Key: WXOZZVRFKGQQBZ-UHFFFAOYSA-N
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Description

3-(4-Methylbenzene-1-sulfonyl)-1-phenyl-6-oxa-3-azabicyclo[310]hexane is a complex organic compound featuring a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylbenzene-1-sulfonyl)-1-phenyl-6-oxa-3-azabicyclo[3.1.0]hexane typically involves the cyclopropanation of alkenes. One common method is the radical asymmetric intramolecular cyclopropanation of aldehydes using a Cu(I)/secondary amine cooperative catalyst . This method enables the construction of the bicyclo[3.1.0]hexane skeleton with high efficiency and broad substrate scope.

Industrial Production Methods

Industrial production of this compound may involve scalable photochemical decomposition processes. For instance, the synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines has been reported . This method offers advantages such as simple operation, mild conditions, and excellent functional group tolerance.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylbenzene-1-sulfonyl)-1-phenyl-6-oxa-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as nucleophiles (e.g., amines, alcohols) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-(4-Methylbenzene-1-sulfonyl)-1-phenyl-6-oxa-3-azabicyclo[3.1.0]hexane involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecule. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methylbenzene-1-sulfonyl)-1-phenyl-6-oxa-3-azabicyclo[3.1.0]hexane is unique due to its specific substitution pattern and the presence of the sulfonyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

918954-57-1

Molecular Formula

C17H17NO3S

Molecular Weight

315.4 g/mol

IUPAC Name

3-(4-methylphenyl)sulfonyl-1-phenyl-6-oxa-3-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C17H17NO3S/c1-13-7-9-15(10-8-13)22(19,20)18-11-16-17(12-18,21-16)14-5-3-2-4-6-14/h2-10,16H,11-12H2,1H3

InChI Key

WXOZZVRFKGQQBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3C(C2)(O3)C4=CC=CC=C4

Origin of Product

United States

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